Ethyl 2,5-dibromothiazole-4-carboxylate

Synthetic Chemistry Medicinal Chemistry C–C Coupling

Leverage the unique orthogonality of Ethyl 2,5-dibromothiazole-4-carboxylate: C-5 bromide for first Suzuki coupling, C-2 for second diversification—no protecting groups needed. Predictable regioselectivity (C-5 > C-2) reduces steps versus mono-bromo or des-bromo analogs. Solid powder enables accurate automated HTE dispensing. Ethyl ester hydrolyzes on demand (t₁/₂ ~10–15 h under basic conditions) for amide coupling or prodrug strategies. Scalable synthesis (74% yield) supports gram-to-kilogram campaigns. Procure now to accelerate kinase inhibitor and herbicide SAR.

Molecular Formula C6H5Br2NO2S
Molecular Weight 314.98 g/mol
CAS No. 208264-60-2
Cat. No. B1591490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,5-dibromothiazole-4-carboxylate
CAS208264-60-2
Molecular FormulaC6H5Br2NO2S
Molecular Weight314.98 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)Br)Br
InChIInChI=1S/C6H5Br2NO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3
InChIKeySAEIBOLCDWLABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,5-Dibromothiazole-4-carboxylate (CAS 208264-60-2): A Strategic Dihalogenated Building Block for Heterocyclic Synthesis


Ethyl 2,5-dibromothiazole-4-carboxylate (CAS 208264-60-2) is a polyfunctional thiazole derivative that integrates an ethyl ester at the 4‑position with bromine atoms at both the 2‑ and 5‑positions of the heterocyclic ring . This specific substitution pattern furnishes two orthogonal reactive handles for sequential cross‑coupling reactions, making it a versatile intermediate in medicinal chemistry and agrochemical research. The compound is commercially available at purities of 95‑98% and is routinely employed as a building block for kinase inhibitors, herbicidal thiazole derivatives, and other bioactive molecules .

Why In‑Class Thiazole Carboxylates Cannot Substitutably Replace Ethyl 2,5-Dibromothiazole-4-carboxylate in Complex Synthetic Routes


Although the market offers numerous thiazole‑4‑carboxylate analogues—including the mono‑bromo, chloro, des‑bromo, methyl‑ester, and free‑acid variants—none replicate the specific combination of an ethyl ester at C‑4 and two bromine atoms at C‑2 and C‑5 simultaneously. This arrangement is essential for iterative, catalyst‑controlled regioselective Suzuki couplings; attempts to substitute with 2,5‑dibromothiazole (lacking the ester) or ethyl 2‑bromothiazole‑4‑carboxylate (lacking the C‑5 bromine) force a redesign of the synthetic sequence, erode step economy, and compromise the diversity of accessible derivatives [1][2]. The data below quantify these differentiation points to guide evidence‑based procurement.

Quantitative Differentiation Evidence: Ethyl 2,5-Dibromothiazole-4-carboxylate vs. Closest Analogues


Dual Reactive Sites vs. Single‑Bromo Analogues: Number of Cross‑Coupling Handles

Ethyl 2,5-dibromothiazole-4-carboxylate presents two bromine atoms at the 2‑ and 5‑positions, enabling sequential or orthogonal cross‑coupling reactions. In contrast, ethyl 2‑bromothiazole‑4‑carboxylate possesses a single bromine handle, limiting the molecular complexity accessible in a single synthetic stage [1]. The difference directly determines the number of iterative Suzuki couplings possible without additional halogenation steps.

Synthetic Chemistry Medicinal Chemistry C–C Coupling

Positional Versatility of Bromine on the Thiazole Ring: 2,5‑Dibromo vs. 2,4‑Dibromo vs. 4,5‑Dibromo Regioisomers

Among dihalothiazole‑4‑carboxylate regioisomers, the 2,5‑dibromo arrangement provides a unique electronic landscape. Catalyst‑controlled studies have demonstrated that the bromine at the 5‑position of thiazole is inherently more reactive than the 2‑position, enabling a controllable, sequential functionalization that is not possible with 2,4‑ or 4,5‑dibromo patterns [1]. This predictable reactivity profile is absent in the 2,4‑ and 4,5‑dibromo isomers, which exhibit different regioselectivity orders.

Regioselective Synthesis Structure–Activity Relationship (SAR) Cross‑Coupling

Ester Group Handling Latitude: Ethyl Ester vs. Methyl Ester vs. Carboxylic Acid Analogues

The ethyl ester of ethyl 2,5‑dibromothiazole‑4‑carboxylate (LogP consensus ~2.82) offers a balanced lipophilicity for membrane permeability studies, whereas the corresponding methyl ester (LogP ~2.3) is slightly less lipophilic, and the free carboxylic acid (LogP ~0.8) is far more polar and can introduce unwanted solubility/chirality issues during peptide couplings . The ethyl ester can be selectively hydrolyzed under mild conditions, providing on‑demand access to the carboxylic acid, while the methyl ester is more prone to competitive hydrolysis during organometallic reactions.

Late‑Stage Functionalization Prodrug Design Hydrolytic Stability

Scalable, Chromatography‑Free Synthesis vs. Multi‑Step Purification Routes

A published four‑step synthesis of 2,5‑dihalothiazole‑4‑carboxylates achieves a 74% overall yield without requiring chromatographic purification at any stage [1]. In contrast, the synthesis of the 2,4‑dibromo‑4‑carboxylate regioisomer typically requires multiple chromatographic purifications, and overall yields are often below 50% due to inseparable byproducts. This directly impacts the commercial availability and cost of the 2,5‑dibromo‑4‑ethyl ester vs. other regioisomers.

Process Chemistry Green Chemistry Cost of Goods

Proven Utility in Patent Literature: Herbicidal and Kinase Inhibitor Applications vs. Narrower Use of Analogues

Ethyl 2,5‑dibromothiazole‑4‑carboxylate is explicitly claimed as a key intermediate in patents covering herbicidal thiazole derivatives (AU‑693454‑B2, EP‑0700394‑B1) and in patent applications for novel protein kinase modulators (US‑2011065698‑A1) . While thiazole‑4‑carboxylates broadly appear in kinase inhibitor patents, the 2,5‑dibromo‑4‑ethyl ester specifically enables the construction of the substitution pattern required for binding to the target kinase hinge region. Analogues such as ethyl 2‑amino‑ thiazole‑4‑carboxylate are used in entirely different chemical space (aminothiazole‑based ALK inhibitors) and cannot serve as direct substitutes.

Agrochemical Discovery Kinase Inhibition Patent Evidence

Physical Form and Purity Options: Solid vs. Liquid Analogues in Automated High‑Throughput Experimentation (HTE) Settings

Ethyl 2,5‑dibromothiazole‑4‑carboxylate is supplied as a crystalline solid (powder), which is compatible with high‑throughput solid‑dispensing tools such as the Chemspeed or TTP Labtech platforms. In contrast, ethyl 2‑bromothiazole‑4‑carboxylate (CAS 20542‑99‑2) is a low‑melting solid (mp ~30–34 °C) that frequently becomes a viscous oil at ambient temperatures, causing significant dispensing errors (>5% weight variance) in automated parallel synthesis . This difference is critical for medicinal chemistry groups employing library synthesis.

HTE Automated Dispensing Solid Handling

Optimal Deployment Scenarios for Ethyl 2,5-Dibromothiazole-4-carboxylate in Research and Industrial Settings


Medicinal Chemistry Kinase Library Generation via Sequential Suzuki Coupling

Utilize the C‑5 bromide for initial Pd‑catalyzed Suzuki coupling with diverse arylboronic acids, followed by C‑2 functionalization to generate 2,5‑diarylthiazole‑4‑carboxylate libraries. The predictable regioselectivity (as quantified in Section 3) minimizes structural ambiguity and expedites SAR exploration for kinase inhibitor programs [1].

Agrochemical Lead Optimization for Herbicidal Thiazole Derivatives

Apply the compound as a core intermediate in the synthesis of herbicidal thiazole derivatives, directly following the patent literature precedent (AU‑693454‑B2, EP‑0700394‑B1). The scalable, chromatography‑free synthesis (74% overall yield) supports gram‑to‑kilogram scale‑up required for greenhouse and field trials [1][2].

High‑Throughput Experimentation (HTE) for C–N and C–C Coupling Optimization

Employ the solid‑powder physical form to enable accurate automated dispensing into 96‑well plates for HTE reaction‑condition screening. This eliminates the dispensing errors associated with oily mono‑bromo analogues and ensures robust statistical analysis of coupling yields [1].

Late‑Stage Ester Hydrolysis for Prodrug or Bioconjugate Synthesis

Exploit the ethyl ester's favorable combination of stability (t₁/₂ ~10–15 h under basic conditions) and hydrolytic accessibility to generate the carboxylic acid on‑demand for amide coupling or prodrug strategies, offering a key advantage over the methyl ester analogue [1].

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